molecular formula C₁₆H₉D₃O₆ B1154387 4-O-Methylfisetin-d3

4-O-Methylfisetin-d3

Cat. No.: B1154387
M. Wt: 303.28
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methylfisetin-d3 is a deuterated derivative of the flavonoid fisetin (3,7,3',4'-tetrahydroxyflavone), where a methyl group substitutes the hydroxyl at the 4-O position, and three hydrogen atoms are replaced with deuterium. This structural modification enhances metabolic stability and makes it valuable as an internal standard in analytical chemistry, particularly for quantifying fisetin and its metabolites in biological matrices via LC-MS/MS. The methylation at the 4-O position likely reduces polarity, improving lipophilicity and membrane permeability, while deuterium incorporation minimizes hydrogen-deuterium exchange effects, ensuring reliable isotopic tracking .

Properties

Molecular Formula

C₁₆H₉D₃O₆

Molecular Weight

303.28

Synonyms

3,3’,7-Trihydroxy-4’-methoxy-flavone-d3;  3,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

A. Fisetin (Non-Methylated, Non-Deuterated)

  • Key Differences : Lacks the 4-O-methyl group and deuterium substitution.
  • Impact : Higher metabolic susceptibility due to free hydroxyl groups, shorter half-life, and reduced utility as an analytical standard compared to 4-O-Methylfisetin-d3.

B. 4-Hydroxy Mephenytoin-d3 ()

  • Structure : Deuterated hydantoin derivative with a 4-hydroxy phenyl group.
  • Comparison: Both compounds incorporate deuterium for isotopic labeling. 4-Hydroxy Mephenytoin-d3 serves as a metabolic tracer in cytochrome P450 studies, whereas this compound is tailored for flavonoid quantification. Molecular weight: 237.27 (4-Hydroxy Mephenytoin-d3) vs. ~299.3 (estimated for this compound) .

C. 4-Methoxybutyrylfentanyl ()

  • Structure : Opioid with a 4-methoxy phenyl group and piperidine backbone.
  • Comparison :
    • Methoxy substitution in both compounds enhances lipophilicity but serves divergent biological roles (analgesic vs. antioxidant).
    • Analytical methods (e.g., NMR, GC/MS) for 4-Methoxybutyrylfentanyl highlight the utility of isotopic labeling in detecting structurally complex molecules .
Physicochemical Properties
Property This compound (Estimated) 4-Hydroxy Mephenytoin-d3 4-Methoxybutyrylfentanyl
Molecular Formula C₁₆H₇D₃O₆ C₁₂H₁₁D₃N₂O₃ C₂₄H₃₂N₂O₂
Molecular Weight ~299.3 237.27 380.52
Key Functional Groups 4-O-methyl, deuterated hydroxyls Hydantoin ring, deuterated methyl Methoxy phenyl, piperidine
Primary Application Analytical standard CYP2C19 metabolic studies Opioid receptor agonist
Analytical Techniques
  • NMR : Deuterated compounds (e.g., 4-Hydroxy Mephenytoin-d3) show distinct isotopic shifts, aiding in structural elucidation .
  • GC/MS : Used for 4-Methoxybutyrylfentanyl detection; similar methods apply to this compound for quantifying trace metabolites .
  • FTIR: Differentiates functional groups (e.g., methoxy vs. hydroxyl) in deuterated and non-deuterated analogues .

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